2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine
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Overview
Description
N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the use of tert-butyl cuprate and other reagents to form the desired structure . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butyl group and phenyl ring but differs in overall structure and properties.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine: Similar in having a tert-butyl group but with different functional groups and applications.
Uniqueness
N-(2-{2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H30N6 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H30N6/c1-15-16(2)28(13-12-27(6)7)21-19(15)22-25-20(26-29(22)14-24-21)17-8-10-18(11-9-17)23(3,4)5/h8-11,14H,12-13H2,1-7H3 |
InChI Key |
VJVPEUAHDVGLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CCN(C)C)C |
Origin of Product |
United States |
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